molecular formula C21H23N5O B4524035 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine

Cat. No.: B4524035
M. Wt: 361.4 g/mol
InChI Key: CYCKFIICOOZCQI-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a benzoyl group at the 1-position. The benzoyl moiety is substituted with a methyl group at the 4-position and a 1H-tetrazol-1-yl group at the 3-position.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-methyl-3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-16-7-8-19(14-20(16)26-15-22-23-24-26)21(27)25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCKFIICOOZCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Benzyl bromide, sodium azide, zinc chloride, basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Introduction of various functional groups at the benzyl or benzoyl positions.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially binding to active sites of enzymes and inhibiting their activity . The benzoyl and benzyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Piperidine Nitrogen and Benzoyl Group

Compound 1: 4-Benzyl-1-(2,4,6-Trimethyl-benzyl)-Piperidine (M1BZP)
  • Structural Differences : The benzoyl group in the parent compound is replaced with a 2,4,6-trimethylbenzyl group.
Compound 2: ABP-6 and APB-7 (Heterocyclic Benzoyl Replacements)
  • Structural Differences : The benzoyl group is replaced with chromone or coumarin heterocycles.
  • Activity : These derivatives showed 3–4-fold improved potency at nAChRs compared to earlier analogs, with reduced off-target effects .
  • Key Findings : Heterocyclic replacements (e.g., chromone) improve receptor selectivity, suggesting that the tetrazole in the parent compound could similarly modulate target specificity depending on the heterocycle’s electronic properties .

Modifications to the Benzoyl Substituents

Compound 3: 4-(4-Fluorobenzoyl)Piperidine Hydrochloride
  • Structural Differences : Features a fluorobenzoyl group instead of the tetrazole-substituted benzoyl.
  • Activity : Fluorine substitution typically enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration .
Compound 4: E146-1149 (Chromeno-Pyrazole Carbonyl Derivative)
  • Structural Differences: The benzoyl group is replaced with a 1-methyl-1H,4H-chromeno[4,3-c]pyrazole-3-carbonyl group.
  • Activity : This compound is a screening candidate with unconfirmed biological targets, but its fused heterocyclic system likely influences conformational flexibility and target binding .
  • Key Findings : Bulky heterocycles may restrict rotational freedom compared to the parent compound’s benzoyl-tetrazole system, altering pharmacodynamic profiles .

Piperidine Ring Modifications

Compound 5: 4-(4-Methyl-4H-1,2,4-Triazol-3-yl)-1-(Phenylmethyl)Piperidine
  • Structural Differences : A triazole ring replaces the tetrazole-benzoyl system.
  • Activity : Triazole derivatives are explored for CNS targets due to their balanced lipophilicity and hydrogen-bonding capacity .
  • Key Findings : The triazole’s smaller size and lower acidity compared to tetrazole may reduce ionic interactions but improve bioavailability .

Key Insights and Trends

Tetrazole as a Bioisostere : The 1H-tetrazol-1-yl group in the parent compound mimics carboxylic acids, offering metabolic stability and polar interactions absent in methylbenzyl or fluorinated analogs .

Heterocyclic Replacements : Chromone or coumarin substitutions (e.g., ABP-6) improve nAChR potency, suggesting that the parent compound’s tetrazole could be optimized for similar targets with structural tuning .

Synthetic Considerations : Piperidine derivatives with bulky substituents (e.g., E146-1149) face synthetic challenges, whereas the parent compound’s benzoyl-tetrazole system balances synthetic feasibility and activity .

Biological Activity

4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes a piperidine ring, a benzyl group, and a tetrazole moiety, which are critical for its biological activity.

Antagonistic Activity

Research has indicated that derivatives of benzylpiperidine compounds can exhibit significant antagonistic effects on various receptors. For instance, studies on similar compounds have shown potent antagonism of CCR3-mediated pathways, which are involved in inflammatory responses . The presence of the benzyl group in the structure is crucial for this activity.

Cytotoxicity and Antiproliferative Effects

The compound's structural similarity to known cytotoxic agents suggests potential antiproliferative effects. In vitro studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including Jurkat and HT-29 cells . The SAR analysis indicates that modifications to the phenyl ring can enhance activity, suggesting a pathway for optimization of the compound's efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substituents on the piperidine and benzene rings significantly influence biological activity. For example:

  • Benzyl Substitution : Essential for receptor binding and activity.
  • Tetrazole Moiety : Enhances solubility and bioavailability.
  • Methyl Substituents : Influence potency and selectivity towards targeted receptors.

A summary of SAR findings from various studies is presented in Table 1.

Compound ModificationEffect on ActivityReference
Benzyl GroupEssential for CCR3 antagonism
Methyl GroupIncreases cytotoxicity against cancer cells
Tetrazole PresenceEnhances solubility and receptor affinity

Study 1: CCR3 Antagonism

In a study investigating the antagonistic properties of benzylpiperidines, this compound was tested for its ability to inhibit eotaxin-induced chemotaxis in eosinophils. The results showed significant inhibition, indicating its potential as an anti-inflammatory agent .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of related compounds on Jurkat cells. The findings indicated that modifications to the phenyl ring led to enhanced cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests that further development of this compound could lead to effective cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine
Reactant of Route 2
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4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine

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